N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
Description
The compound N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a heterocyclic acetamide derivative featuring two pharmacologically significant moieties:
- Benzimidazole core: Known for its role in antimicrobial, anticancer, and enzyme-inhibitory activities due to its ability to mimic purine bases in biomolecular interactions .
This compound’s synthesis likely involves multi-step reactions, including condensation of substituted oxadiazoles with phthalide derivatives (as seen in analogous syntheses of benzimidazole-phthalazine hybrids) . Structural confirmation would rely on spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, consistent with protocols for related acetamide-triazole and phthalazinone derivatives .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23N5O2/c1-14(2)27-22(29)16-8-4-3-7-15(16)19(26-27)13-21(28)23-12-11-20-24-17-9-5-6-10-18(17)25-20/h3-10,14H,11-13H2,1-2H3,(H,23,28)(H,24,25) |
InChI Key |
SIQHHCUCQOVVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Core Phthalazine Intermediate Synthesis
The phthalazine moiety is synthesized via cyclocondensation of 1,2-dicarbonyl compounds with hydrazine derivatives. For example, 3-isopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is prepared by reacting dimethyl acetylenedicarboxylate with isopropylhydrazine in ethanol under reflux (70–80°C, 6–8 hours). This intermediate is critical for subsequent coupling reactions.
Benzimidazole Precursor Preparation
The benzimidazole component, 2-(1H-1,3-benzimidazol-2-yl)ethylamine , is synthesized through:
-
Cyclization : o-Phenylenediamine reacts with glycolic acid at 150–160°C under acidic conditions (HCl, 4–6 hours) to form 2-hydroxymethylbenzimidazole.
-
Amination : The hydroxyl group is replaced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding the ethylamine derivative.
Amide Bond Formation
Coupling the phthalazine carboxylic acid with the benzimidazole ethylamine is achieved via:
-
Activation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
-
Nucleophilic Acylation : The acyl chloride reacts with the amine in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature (12–16 hours).
Representative Reaction:
Yield: 68–72% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMF | DCM |
| Temperature (°C) | 25 | 0–5 | 0–5 → 25 |
| Yield (%) | 58 | 65 | 72 |
Polar aprotic solvents like DMF improve solubility but increase side reactions, whereas DCM balances reactivity and selectivity.
Catalytic Enhancements
-
DMAP (4-Dimethylaminopyridine) : Added (5 mol%) to accelerate acylation, reducing reaction time from 16 to 8 hours.
-
Microwave Assistance : Reduces cyclocondensation time from 6 hours to 45 minutes (150 W, 100°C).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18) | 98.5 | Unreacted acyl chloride (1.2%) |
| TLC | 95 | Bis-amide byproduct (3%) |
Scale-Up Challenges and Solutions
Purification Bottlenecks
-
Issue : Column chromatography becomes inefficient at >100 g scale.
-
Solution : Switch to recrystallization (ethanol/water, 3:1) to achieve 95% purity.
Yield Optimization
-
Low-Temperature Quenching : Adding cold water after acylation reduces hydrolysis, improving yield by 8%.
Applications and Derivatives
While the primary focus is synthesis, the compound’s 3-isopropyl and benzimidazole groups suggest kinase inhibition potential, analogous to PI3Kδ inhibitors described in patent WO2012020762A1. Structural analogs demonstrate IC₅₀ values of 10–50 nM in cancer cell assays.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The acetamide group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. For example:
-
Reaction Conditions : Reflux with NaOH (1.38 g, 34.70 mmol) in MeOH/THF (2:1 ratio, 60 mL) for 12 hours .
-
Outcome : Cleavage of the amide bond produces 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetic acid and 2-(1H-benzimidazol-2-yl)ethylamine .
-
Application : This reaction is critical for modifying the compound’s solubility or introducing reactive carboxyl groups for further derivatization.
Nucleophilic Acyl Substitution
The acetamide moiety participates in nucleophilic substitutions, particularly with amines or alcohols:
-
Coupling Reactions : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine in N,N-dimethylformamide (DMF) facilitates amide bond formation with secondary amines .
-
Example : Reaction with 4-trifluoromethoxyphenylisothiocyanate in the presence of diisopropylcarbodiimide (DIC) yields thiourea derivatives .
Benzimidazole Functionalization
The benzimidazole ring undergoes electrophilic substitution and alkylation:
-
Alkylation : Treatment with methyl 2,2,2-trichloroacetimidate in acetic acid at room temperature introduces alkyl groups at the N1 position of the benzimidazole .
-
Conditions : Stirring for 4 hours followed by basification with Na₂CO₃ and extraction with ethyl acetate .
Phthalazine Ring Reactivity
The phthalazine moiety is susceptible to ring-opening under acidic or oxidative conditions:
-
Oxidative Ring-Opening : Exposure to strong oxidizing agents (e.g., KMnO₄) cleaves the phthalazine ring, generating dicarboxylic acid derivatives.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ introduces aryl groups to the benzimidazole ring.
-
Conditions : Typically conducted in DMF/water mixtures at 80–100°C.
Synthetic Methodologies
Key steps from patented synthesis routes include:
-
Coupling of Intermediates : Reaction of 4-(5-trifluoromethyl-1H-benzimidazole-2-yl)-benzene-1,2-diamine with 4-trifluoromethoxyphenylisothiocyanate in THF under reflux .
-
Cyclization : Formation of the benzimidazole core via condensation of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde .
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Experimental validation of these reactions is essential for advancing its therapeutic potential .
Scientific Research Applications
Biological Activities
The biological activity of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that compounds with similar structures exhibit:
- Antitumor Activity : The benzimidazole moiety is known for its anticancer properties. Studies have shown that derivatives can inhibit tumor cell proliferation effectively.
- Antimicrobial Properties : Compounds containing phthalazine and benzimidazole rings have demonstrated significant antibacterial and antifungal activities.
Therapeutic Applications
The unique structural characteristics of this compound suggest several therapeutic applications:
- Cancer Treatment : Given its potential antiproliferative effects, this compound could be developed as a chemotherapeutic agent targeting various cancers.
- Antimicrobial Agents : The dual functionality provided by both the benzimidazole and phthalazine groups may offer synergistic effects against bacterial and fungal infections.
- Anti-inflammatory Applications : Similar compounds have shown promise in reducing inflammation, indicating potential for development in treating inflammatory diseases.
Case Studies and Research Findings
Recent research has highlighted the significance of such compounds in drug discovery:
- A study demonstrated that derivatives of benzimidazole exhibited notable antiproliferative activity against breast cancer cell lines (MDA-MB-231), with some showing lower IC50 values than standard treatments .
- Another investigation into phthalazine derivatives indicated their effectiveness against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the phthalazinone derivative can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Benzimidazole-Based Analogues
- W1 () : The 2,4-dinitrophenyl substituent in W1 introduces strong electron-withdrawing effects, which are absent in the target compound. This difference likely alters binding affinity; for example, nitro groups in W1 promote DNA damage via radical formation, whereas the target’s isopropyl group may favor hydrophobic interactions .
Phthalazinyl/Triazole Hybrids
- Compound 13 (): The triazole-thioether linker in Compound 13 replaces the target’s benzimidazole-ethyl chain.
- Compound 30 () : Features a propenamide group instead of a phthalazinyl moiety. The absence of the phthalazine ring reduces planar stacking capability but increases conformational flexibility .
Substituent Effects
- Fluorine vs. Isopropyl : Fluorinated analogues (e.g., Compound 38) exhibit higher antibacterial potency due to enhanced bioavailability, whereas the target’s isopropyl group may improve selectivity for hydrophobic enzyme pockets .
- Electron-Deficient vs. Electron-Rich Groups : The target lacks electron-withdrawing groups (e.g., nitro in W1), which could reduce off-target reactivity but also limit redox-mediated mechanisms .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a benzimidazole moiety and a phthalazine unit, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 409.5 g/mol . The unique structural attributes suggest interactions with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing benzimidazole and phthalazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against certain strains .
- Anticancer Potential : Benzimidazole derivatives are recognized for their capacity to inhibit specific cancer cell lines. For instance, derivatives have been noted to affect ribonucleotide reductase (RR), a target in cancer therapy .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential anti-inflammatory activities, suggesting that this compound may also possess these properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors. Preliminary studies suggest that its benzimidazole component may enhance binding affinity to target proteins involved in disease pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study on benzimidazole derivatives found that modifications in the side chains significantly influenced antibacterial activity. The most effective derivatives exhibited MIC values ranging from 1 to 16 µg/mL against various bacterial strains .
- Cancer Inhibition : Research on similar phthalazine derivatives indicated that they could inhibit cell proliferation in several cancer cell lines by inducing apoptosis through specific signaling pathways .
- In Vivo Studies : In murine models, compounds structurally similar to this compound demonstrated significant reductions in tumor size and improved survival rates when administered at optimal dosages .
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis and Optimization
Q: What are the optimal reaction conditions for synthesizing this compound, and how can side products be minimized? A: The synthesis typically involves refluxing intermediates (e.g., substituted benzimidazole derivatives) with reagents like aniline or nitroaniline derivatives in a round-bottomed flask at 100°C for 4 hours under reflux conditions. Side products, such as incomplete coupling or overalkylation, can be mitigated by:
- Strict stoichiometric control (e.g., 2 g starting material with 5 mL aniline) .
- Monitoring reaction progress via TLC (e.g., silica gel plates with methanol:ethyl acetate solvent systems) .
- Recrystallization in methanol to purify the final product .
Analytical Characterization
Q: Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure and purity? A: A multi-technique approach is recommended:
- 1H NMR : Assign peaks for benzimidazole protons (δ 7.5–8.5 ppm) and phthalazinyl carbonyl groups (δ 10–12 ppm) .
- FTIR : Confirm the presence of amide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight consistency (e.g., [M+H]+ ion) .
- TLC : Use UV visualization to verify homogeneity (Rf values reported in methanol:chloroform systems) .
Handling Data Contradictions
Q: How should researchers address discrepancies in reported yields or spectral data for this compound? A: Contradictions may arise from variations in reaction setup (e.g., solvent purity, heating rate). To resolve these:
- Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, pre-dried solvents) .
- Cross-validate spectral data with computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) .
- Use HPLC-PDA to quantify impurities and adjust recrystallization protocols .
Advanced Mechanistic Insights
Q: What computational methods can elucidate the reaction mechanism for forming the benzimidazole-phthalazinyl scaffold? A: Quantum chemical calculations (e.g., reaction path searches using DFT) can model key intermediates and transition states. For example:
- Simulate nucleophilic attack pathways between benzimidazole and phthalazinyl precursors .
- Calculate activation energies for steps like amide bond formation to identify rate-limiting stages .
- Validate simulations with experimental kinetic data (e.g., varying temperature to observe rate changes) .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating this compound’s anti-inflammatory or antioxidant potential? A: Standard protocols include:
- Anti-inflammatory : COX-2 inhibition assays (IC50 determination) or carrageenan-induced rat paw edema models .
- Antioxidant : DPPH radical scavenging or lipid peroxidation inhibition studies .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., isopropyl or nitro groups) and compare bioactivity trends .
Stability and Degradation Studies
Q: How can the compound’s stability under physiological or storage conditions be assessed? A: Use accelerated stability testing:
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks, then analyze degradation via HPLC .
- Photolytic Degradation : Expose to UV light (λ = 254 nm) and monitor by LC-MS for photo-oxidation byproducts .
- Hydrolytic Stability : Test in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal conditions .
Reaction Scale-Up Challenges
Q: What engineering considerations are critical for scaling up synthesis from lab to pilot plant? A: Key factors include:
- Reactor Design : Optimize heat transfer using jacketed reactors to maintain 100°C reflux uniformly .
- Separation Technologies : Implement continuous centrifugation for faster solid-liquid separation post-recrystallization .
- Process Control : Use real-time PAT (Process Analytical Technology) tools like in-line FTIR for reaction monitoring .
Data Reproducibility in Collaborative Research
Q: How can cross-lab reproducibility be ensured given variability in synthetic protocols? A: Standardize protocols via:
- Detailed SOPs : Specify reagent grades (e.g., ≥99% purity), equipment (e.g., reflux condenser type), and TLC conditions .
- Inter-lab Validation : Share characterized samples (e.g., NMR spectra) to benchmark results .
- Open Data Platforms : Publish raw spectral data and reaction logs in repositories for peer verification .
Advanced Spectroscopic Challenges
Q: How can overlapping NMR signals for this compound’s aromatic and aliphatic protons be resolved? A: Employ advanced NMR techniques:
- 2D NMR (COSY, HSQC) : Resolve coupling between benzimidazole and phthalazinyl protons .
- Variable Temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., amide bond rotation) .
- Deuterated Solvents : Use DMSO-d6 to enhance solubility and signal resolution .
Regulatory and Safety Considerations
Q: What safety protocols are recommended for handling this compound during synthesis? A: Follow hazard mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
